Cas no 1051931-35-1 (2-[4-(4-methylpiperazin-1-yl)butyl]-2,3-dihydro-1H-isoindole-1,3-dione; bis(oxalic acid))
![2-[4-(4-methylpiperazin-1-yl)butyl]-2,3-dihydro-1H-isoindole-1,3-dione; bis(oxalic acid) structure](https://ja.kuujia.com/scimg/cas/1051931-35-1x500.png)
2-[4-(4-methylpiperazin-1-yl)butyl]-2,3-dihydro-1H-isoindole-1,3-dione; bis(oxalic acid) 化学的及び物理的性質
名前と識別子
-
- 2-[4-(4-methylpiperazin-1-yl)butyl]-2,3-dihydro-1H-isoindole-1,3-dione; bis(oxalic acid)
- 2-(4-(4-methylpiperazin-1-yl)butyl)isoindoline-1,3-dione dioxalate
-
- インチ: 1S/C17H23N3O2.C2H2O4/c1-18-10-12-19(13-11-18)8-4-5-9-20-16(21)14-6-2-3-7-15(14)17(20)22;3-1(4)2(5)6/h2-3,6-7H,4-5,8-13H2,1H3;(H,3,4)(H,5,6)
- InChIKey: BHDOXZCXUJWYJU-UHFFFAOYSA-N
- ほほえんだ: C(=O)(O)C(=O)O.O=C1N(C(=O)C2=CC=CC=C12)CCCCN1CCN(C)CC1
2-[4-(4-methylpiperazin-1-yl)butyl]-2,3-dihydro-1H-isoindole-1,3-dione; bis(oxalic acid) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1142-2111-5μmol |
2-[4-(4-methylpiperazin-1-yl)butyl]-2,3-dihydro-1H-isoindole-1,3-dione; bis(oxalic acid) |
1051931-35-1 | 90%+ | 5μmol |
$94.5 | 2023-08-13 | |
Life Chemicals | F1142-2111-15mg |
2-[4-(4-methylpiperazin-1-yl)butyl]-2,3-dihydro-1H-isoindole-1,3-dione; bis(oxalic acid) |
1051931-35-1 | 90%+ | 15mg |
$133.5 | 2023-08-13 | |
Life Chemicals | F1142-2111-2μmol |
2-[4-(4-methylpiperazin-1-yl)butyl]-2,3-dihydro-1H-isoindole-1,3-dione; bis(oxalic acid) |
1051931-35-1 | 90%+ | 2μmol |
$85.5 | 2023-08-13 | |
Life Chemicals | F1142-2111-2mg |
2-[4-(4-methylpiperazin-1-yl)butyl]-2,3-dihydro-1H-isoindole-1,3-dione; bis(oxalic acid) |
1051931-35-1 | 90%+ | 2mg |
$88.5 | 2023-08-13 | |
Life Chemicals | F1142-2111-4mg |
2-[4-(4-methylpiperazin-1-yl)butyl]-2,3-dihydro-1H-isoindole-1,3-dione; bis(oxalic acid) |
1051931-35-1 | 90%+ | 4mg |
$99.0 | 2023-08-13 | |
Life Chemicals | F1142-2111-10μmol |
2-[4-(4-methylpiperazin-1-yl)butyl]-2,3-dihydro-1H-isoindole-1,3-dione; bis(oxalic acid) |
1051931-35-1 | 90%+ | 10μmol |
$103.5 | 2023-08-13 | |
Life Chemicals | F1142-2111-40mg |
2-[4-(4-methylpiperazin-1-yl)butyl]-2,3-dihydro-1H-isoindole-1,3-dione; bis(oxalic acid) |
1051931-35-1 | 90%+ | 40mg |
$210.0 | 2023-08-13 | |
Life Chemicals | F1142-2111-20μmol |
2-[4-(4-methylpiperazin-1-yl)butyl]-2,3-dihydro-1H-isoindole-1,3-dione; bis(oxalic acid) |
1051931-35-1 | 90%+ | 20μmol |
$118.5 | 2023-08-13 | |
Life Chemicals | F1142-2111-3mg |
2-[4-(4-methylpiperazin-1-yl)butyl]-2,3-dihydro-1H-isoindole-1,3-dione; bis(oxalic acid) |
1051931-35-1 | 90%+ | 3mg |
$94.5 | 2023-08-13 | |
Life Chemicals | F1142-2111-20mg |
2-[4-(4-methylpiperazin-1-yl)butyl]-2,3-dihydro-1H-isoindole-1,3-dione; bis(oxalic acid) |
1051931-35-1 | 90%+ | 20mg |
$148.5 | 2023-08-13 |
2-[4-(4-methylpiperazin-1-yl)butyl]-2,3-dihydro-1H-isoindole-1,3-dione; bis(oxalic acid) 関連文献
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
2-[4-(4-methylpiperazin-1-yl)butyl]-2,3-dihydro-1H-isoindole-1,3-dione; bis(oxalic acid)に関する追加情報
Recent Advances in the Study of 2-[4-(4-methylpiperazin-1-yl)butyl]-2,3-dihydro-1H-isoindole-1,3-dione; bis(oxalic acid) (CAS: 1051931-35-1)
The compound 2-[4-(4-methylpiperazin-1-yl)butyl]-2,3-dihydro-1H-isoindole-1,3-dione; bis(oxalic acid) (CAS: 1051931-35-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its pharmacological properties.
One of the key areas of interest is the compound's role as a kinase inhibitor. Preliminary research indicates that it exhibits selective inhibition against specific kinase targets, which are implicated in various cancers and inflammatory diseases. The presence of the 4-methylpiperazine moiety and the isoindole-1,3-dione core is believed to contribute to its binding affinity and selectivity. Researchers have employed molecular docking studies and in vitro assays to validate these interactions, providing a foundation for further drug development.
In addition to its kinase inhibitory activity, recent investigations have explored the compound's pharmacokinetic profile. Studies have demonstrated favorable solubility and stability, attributed to the bis(oxalic acid) salt form. This property enhances its bioavailability, making it a viable candidate for oral administration. Furthermore, metabolic studies have identified key metabolites, shedding light on its biotransformation pathways and potential drug-drug interactions.
The synthetic route for 2-[4-(4-methylpiperazin-1-yl)butyl]-2,3-dihydro-1H-isoindole-1,3-dione; bis(oxalic acid) has also been refined in recent years. Advances in green chemistry have led to more efficient and environmentally friendly synthesis methods, reducing the use of hazardous reagents and improving yields. These developments are critical for scaling up production and ensuring the compound's availability for preclinical and clinical studies.
Looking ahead, ongoing research aims to evaluate the compound's efficacy in animal models of disease. Early results from rodent studies are encouraging, showing significant tumor growth inhibition in xenograft models. Safety assessments, including toxicity and genotoxicity studies, are also underway to ensure its suitability for human trials. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into therapeutic applications.
In conclusion, 2-[4-(4-methylpiperazin-1-yl)butyl]-2,3-dihydro-1H-isoindole-1,3-dione; bis(oxalic acid) (CAS: 1051931-35-1) represents a promising candidate in the realm of targeted therapy. Its unique chemical structure, combined with its potent biological activity, positions it as a valuable tool for understanding disease mechanisms and developing novel treatments. Future research will undoubtedly uncover further insights into its potential, paving the way for its integration into clinical practice.
1051931-35-1 (2-[4-(4-methylpiperazin-1-yl)butyl]-2,3-dihydro-1H-isoindole-1,3-dione; bis(oxalic acid)) 関連製品
- 1448124-31-9(5-[4-(pyridin-2-yloxy)piperidine-1-carbonyl]-1H-indole)
- 2228939-50-0((5-bromo-2-methylhexan-3-yl)benzene)
- 2137086-51-0((3R)-3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propan-1-ol)
- 2137507-07-2(3-(2-Methylbutan-2-yl)-1,4-diazepan-2-one)
- 1804451-80-6(Methyl 4-amino-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate)
- 2098034-55-8((3-Azidoazetidin-1-yl)(pyridin-3-yl)methanone)
- 1213211-53-0((1R)-1-(4-methanesulfonylphenyl)propan-1-amine)
- 391866-80-1(ethyl 3-{(4-chlorophenyl)carbamothioylamino}-5-phenylthiophene-2-carboxylate)
- 1115-63-5(L-Aspartic Acid Potassium Salt)
- 502612-46-6(5,6,7,8-tetrahydro-5-Quinoxalinamine)



